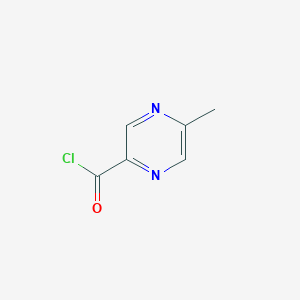

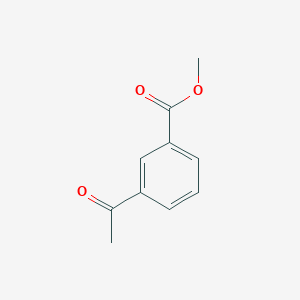

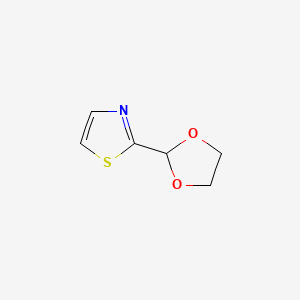

![molecular formula C9H5NO4S B1316772 7-硝基苯并[b]噻吩-2-羧酸 CAS No. 90407-22-0](/img/structure/B1316772.png)

7-硝基苯并[b]噻吩-2-羧酸

货号 B1316772

CAS 编号:

90407-22-0

分子量: 223.21 g/mol

InChI 键: DFUCCKMJARLWKG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

7-Nitrobenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound . It’s important to note that the specific compound you’re asking about, 7-Nitrobenzo[b]thiophene-2-carboxylic acid, is not widely documented in the available literature.

Synthesis Analysis

The synthesis of 7-Nitrobenzo[b]thiophene has been reported to be achieved by treating 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid under alkaline conditions, followed by decarboxylation of the resulting 2-carboxylic acid .科学研究应用

化学合成和表征

- 苯并[b]噻吩-2-羧酸的硝化反应会产生一系列取代产物,包括 7-硝基苯并[b]噻吩-2-羧酸。该过程突出了该化合物的反应性和产生各种衍生物的潜力,这在化学合成中很有价值 (Cooper & Scrowston, 1971)。

发光敏化

- 7-硝基苯并[b]噻吩-2-羧酸衍生物已被探索为 Eu(III) 和 Tb(III) 发光的潜在敏化剂。该应用在材料科学中很重要,特别是对于开发发光材料 (Viswanathan & Bettencourt-Dias, 2006)。

分析化学应用

- 该化合物已用于各种取代反应中,以产生新的苯并[b]噻吩衍生物。这些反应在分析化学中对于合成和研究新的化学实体是基础 (Cooper & Scrowston, 1972)。

药物化学和药物设计

- 虽然重点不在药物使用和剂量上,但值得注意的是,7-硝基苯并[b]噻吩-2-羧酸的衍生物已被研究其潜在的药用特性,如抗炎作用。这表明该化合物与药物化学和药物设计相关 (Radwan 等,2009)。

材料科学

- 该化合物用于合成各种基于苯并[b]噻吩的材料,为材料科学的进步做出了贡献 (Chapman 等,1972)。

属性

IUPAC Name |

7-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUCCKMJARLWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523686 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

90407-22-0 | |

| Record name | 7-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

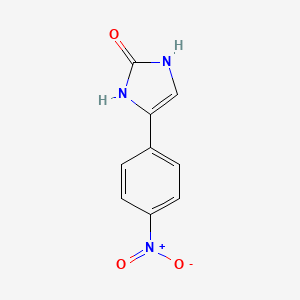

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).

Quantity

1 g

Type

reactant

Reaction Step One

Name

THF MeOH

Quantity

40 mL

Type

solvent

Reaction Step One

Yield

98%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

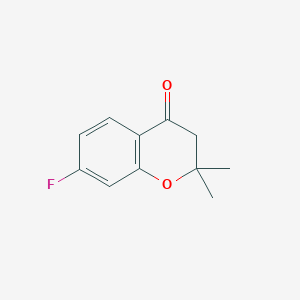

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

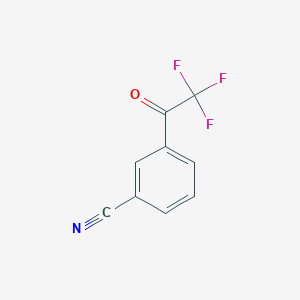

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)